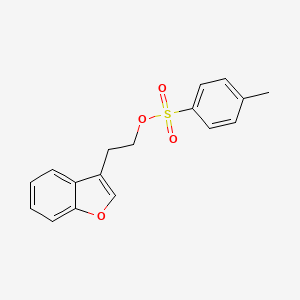

2-(1-苯并呋喃-3-基)乙基 4-甲基苯磺酸酯

描述

2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate, also known as BMBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMBS is a sulfonate ester that is used as a reagent in organic synthesis and is known for its ability to activate proteins and enzymes.

作用机制

Target of Action

It’s known that similar compounds have been studied for their interaction with receptor tyrosine kinases (tks), which play a crucial role in various cellular processes .

Mode of Action

Based on its structural similarity to other benzofuran derivatives, it might interact with its targets, potentially tks, leading to changes in cellular signaling pathways .

Biochemical Pathways

If it does interact with tks as suggested, it could potentially affect various signaling pathways, including those involved in cell growth and proliferation .

Pharmacokinetics

Its solubility and stability information suggest that it might have reasonable bioavailability .

Result of Action

If it does interact with tks, it could potentially inhibit overactive signaling pathways, which could be beneficial in conditions like cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored at room temperature for optimal stability . Additionally, its action might be influenced by the physiological environment, such as pH and presence of other biomolecules .

实验室实验的优点和局限性

One of the main advantages of 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate is its ability to activate PKC selectively, which allows for the study of specific PKC isoforms and their downstream targets. 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate is also relatively stable and can be easily synthesized in large quantities. However, one limitation of 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate is its potential toxicity, which can limit its use in certain experiments.

未来方向

There are several future directions for research on 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate. One area of research is the development of 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate derivatives with improved selectivity and efficacy. Another area of research is the study of the role of PKC activation in various disease states, such as cancer and heart failure. Additionally, the development of 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate-based therapies for these diseases is an area of active research.

Conclusion:

In conclusion, 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate is a chemical compound with significant potential for therapeutic applications. Its ability to activate PKC selectively makes it an attractive target for drug development. Future research on 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate and its derivatives will continue to shed light on the role of PKC activation in various disease states and may lead to the development of novel therapies.

科学研究应用

天然产物合成

在过去的几十年中,对含有苯并呋喃的天然产物的研究显著增加 . 正在研究、表征和筛选具有复杂结构的新分离的天然产物,以寻找可能的生物活性 . “2-(1-苯并呋喃-3-基)乙基 4-甲基苯磺酸酯”化合物有可能被用于这些天然产物的合成中。

抗癌活性

苯并呋喃衍生物是重要的化合物,它们具有重要的生物活性,可以设计出与传统疗法相比具有更高疗效的新疗法 . 因此,药物化学家利用其核心合成出可应用于多种疾病的新衍生物 . “2-(1-苯并呋喃-3-基)乙基 4-甲基苯磺酸酯”化合物有可能被用于开发新的抗癌药物。

抗氧化性能

许多研究人员已经证明了 3-芳基苯并呋喃酮衍生物对碳和氧中心自由基的有效清除能力 . 这些化合物被广泛用作聚合物的优良抗氧化剂 . “2-(1-苯并呋喃-3-基)乙基 4-甲基苯磺酸酯”化合物有可能被用于开发新的抗氧化剂。

细胞毒活性

苯并三唑,一种在三唑基-3-位被萘酰基、4-溴苯甲酰基或 4-甲基苄基取代的 1,2,3-三唑环,可能对促进细胞毒活性至关重要 . “2-(1-苯并呋喃-3-基)乙基 4-甲基苯磺酸酯”化合物有可能被用于开发新的细胞毒性药物。

属性

IUPAC Name |

2-(1-benzofuran-3-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4S/c1-13-6-8-15(9-7-13)22(18,19)21-11-10-14-12-20-17-5-3-2-4-16(14)17/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJOFPWUQPRTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=COC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597891 | |

| Record name | 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26278-25-1 | |

| Record name | 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

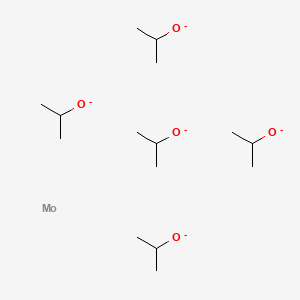

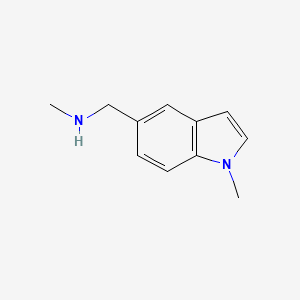

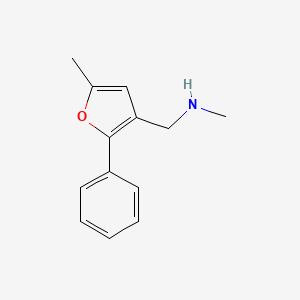

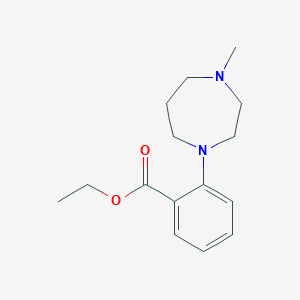

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B1612035.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1612053.png)